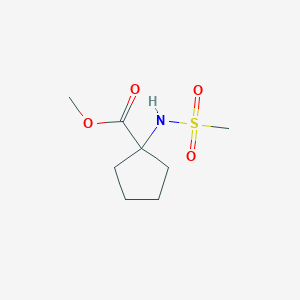
Methyl 3-cyclobutylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-cyclobutylpropanoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of cyclobutylpropanoic acid and methanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-cyclobutylpropanoate can be synthesized through the esterification of cyclobutylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
化学反应分析
Types of Reactions: Methyl 3-cyclobutylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to cyclobutylpropanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols in the presence of acid catalysts for transesterification.
Major Products Formed:
Hydrolysis: Cyclobutylpropanoic acid and methanol.
Reduction: 3-cyclobutylpropanol.
Substitution: Various esters depending on the nucleophile used.
科学研究应用
Methyl 3-cyclobutylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
作用机制
The mechanism of action of methyl 3-cyclobutylpropanoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
相似化合物的比较
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
Comparison: Methyl 3-cyclobutylpropanoate is unique due to its cyclobutyl group, which imparts different steric and electronic properties compared to linear or branched esters like methyl acetate or ethyl acetate. This uniqueness can influence its reactivity and the types of reactions it undergoes .
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
methyl 3-cyclobutylpropanoate |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-6H2,1H3 |
InChI 键 |
OVESGSMXUWXJSA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
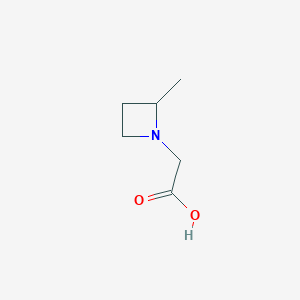


![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
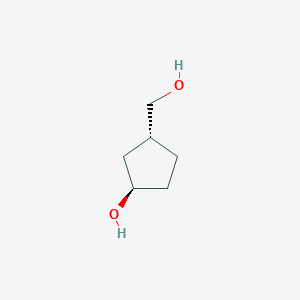
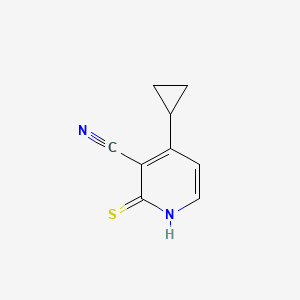
![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)

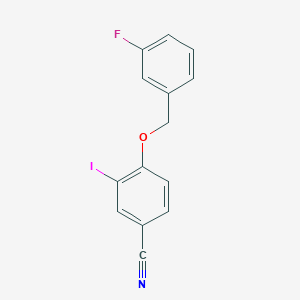
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
